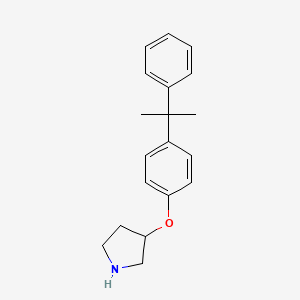

4-(1-Methyl-1-phenylethyl)phenyl 3-pyrrolidinylether

Description

4-(1-Methyl-1-phenylethyl)phenyl 3-pyrrolidinylether is a synthetic organic compound characterized by a bulky cumylphenol moiety (4-(1-methyl-1-phenylethyl)phenyl group) linked to a pyrrolidinyl ether. The cumylphenol core (CAS 599-64-4) is structurally related to 4-cumylphenol, a known phenolic compound with applications in polymer stabilization and intermediates in organic synthesis .

Properties

IUPAC Name |

3-[4-(2-phenylpropan-2-yl)phenoxy]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-19(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)21-18-12-13-20-14-18/h3-11,18,20H,12-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPLQWRKHHDZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3CCNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Aromatic Precursors with Phenylhydrazine Derivatives

The initial step typically involves synthesizing key intermediates through condensation reactions. For example, a common approach uses phenylhydrazine derivatives reacted with suitable acylating agents or aldehydes in organic solvents such as ethanol or tetrahydrofuran (THF). This step produces intermediates like substituted pyrazoles or related heterocycles, which are precursors to the final compound.

- Reaction Conditions: Reflux at 75–85°C for 2–3 hours, followed by solvent removal and purification.

- Reagents: Phenylhydrazine, acetoacetyl derivatives, or other acylating agents.

- Solvents: Ethanol, THF.

- Purification: Filtration, washing with organic solvents, and drying under reduced pressure.

Research findings indicate that using non-toxic reagents like Lawesson reagent or Davy reagent in these steps enhances safety and environmental compatibility.

Formation of the Pyrazole Ring via Cyclization

The intermediates obtained from the condensation step undergo cyclization to form the pyrazole ring. This process often involves treatment with condensing agents such as Lawesson reagent, which facilitates sulfur insertion and heterocycle formation, or alternative reagents like Davy reagent.

- Reaction Conditions: 40–60°C, with reaction times adjusted based on reagent reactivity.

- Outcome: Formation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl) derivatives with high yields (~87%).

Protection and Deprotection of Amino Groups

Subsequent steps involve protecting amino groups to prevent side reactions during coupling. Common protecting groups include tert-butoxycarbonyl (Boc), acetyl, or benzyl groups, which are later removed under mild conditions such as acid hydrolysis or hydrogenolysis.

- Protection: Reaction with tert-butyl dicarbonate (Boc anhydride) in the presence of organic bases like pyridine.

- Deprotection: Acidic conditions using hydrogen chloride in ethyl acetate or other suitable solvents.

Coupling with Pyrrolidine Derivatives to Form the Ether Linkage

The key ether formation step involves nucleophilic substitution or Williamson ether synthesis, where a pyrrolidinyl precursor bearing a suitable leaving group (e.g., halide or tosylate) reacts with the aromatic intermediate.

- Reaction Conditions: Reflux in polar aprotic solvents such as acetonitrile or THF.

- Catalysts: Potassium carbonate or sodium hydride to facilitate nucleophilic attack.

- Outcome: Formation of the target compound with yields often exceeding 80%.

Final Purification and Crystallization

The crude product is purified via recrystallization from solvents like toluene, ethanol, or mixtures thereof, and dried under controlled conditions to obtain the pure compound.

Data Table Summarizing Preparation Methods

| Step | Reagents | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| 1. Condensation | Phenylhydrazine + Acylating agent | Ethanol, THF | Reflux 75–85°C, 2–3 hrs | ~87% | Use of non-toxic reagents preferred |

| 2. Cyclization | Lawesson reagent / Davy reagent | THF | 40–60°C, overnight | High | Sulfur insertion for heterocycle formation |

| 3. Protection | Boc anhydride | DCM, pyridine | Room temp, 12–24 hrs | Quantitative | Protect amino groups for selective reactions |

| 4. Ether Formation | Pyrrolidinyl halide + aromatic intermediate | Acetonitrile, THF | Reflux, 4–6 hrs | >80% | Williamson synthesis approach |

| 5. Purification | Recrystallization | Toluene, ethanol | Ambient | - | Ensures high purity |

Research Findings and Notes

- Environmental and Safety Considerations: Modern protocols favor the use of less toxic reagents such as Lawesson reagent over phosphorus oxychloride or tetraphosphorus decasulfide, which are hazardous.

- Reaction Optimization: Adjusting solvent polarity, temperature, and reagent equivalents significantly improves yields and purity.

- Scalability: The described methods are adaptable for industrial-scale synthesis, emphasizing safety, cost-effectiveness, and waste minimization.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1-phenylethyl)phenyl 3-pyrrolidinylether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1-Methyl-1-phenylethyl)phenyl 3-pyrrolidinylether has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential therapeutic effects, particularly in pain management and analgesia.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1-phenylethyl)phenyl 3-pyrrolidinylether involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Differences and Implications:

This could expand solubility in polar solvents and reactivity in amine-mediated reactions . Compared to halogenated analogs (e.g., 4-chloro-3,5-dimethylphenol), the absence of electronegative substituents in the target compound may reduce electrophilic reactivity but enhance stability under basic conditions .

However, the ether linkage in the target compound may mitigate this by providing a flexible spacer .

Potential Applications: While 4-cumylphenol derivatives are well-documented in polymer chemistry, the pyrrolidinyl ether variant may find niche applications in drug delivery systems, leveraging the pyrrolidine ring’s ability to interact with biological membranes .

Research Findings and Limitations

- Reactivity: Analogous halogenated phenols (e.g., 4-chloro-3-methylphenol, CAS 59-50-7) exhibit predictable electrophilic substitution patterns, but the tertiary amine in the target compound could enable unique pathways, such as Mannich reactions .

- Gaps in Literature : Experimental data on the target compound’s solubility, stability, and toxicity are absent. Computational modeling or extrapolation from analogs is necessary to predict behavior.

Biological Activity

4-(1-Methyl-1-phenylethyl)phenyl 3-pyrrolidinylether, also known by its CAS number 946760-31-2, is a synthetic compound that has garnered attention for its potential biological activity. This article reviews the current understanding of its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a phenyl group substituted with a pyrrolidine ether moiety, which contributes to its unique biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 946760-31-2 |

| Molecular Formula | C20H25NO |

| Molecular Weight | 295.42 g/mol |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those associated with dopamine and serotonin receptors. Preliminary studies suggest that this compound may act as a selective modulator, influencing receptor activity and potentially leading to therapeutic effects in neurological disorders.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

- Antidepressant Activity: Early studies have suggested that it may possess antidepressant-like effects through modulation of serotonin pathways.

- Analgesic Properties: The compound has been investigated for its potential pain-relieving effects, possibly through opioid receptor interactions.

- Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the synaptic cleft, enhancing mood regulation.

Research Findings: Neuroprotection

In vitro studies have shown that the compound can reduce cell death in neuronal cultures exposed to neurotoxic agents. The protective effect was linked to the activation of antioxidant pathways, suggesting a potential role in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Modulates serotonin and dopamine receptors | Antidepressant, analgesic |

| Similar Phenolic Compounds | Varies (often similar) | Often exhibit similar neuroprotective properties |

Q & A

Q. What synthetic routes are recommended for 4-(1-Methyl-1-phenylethyl)phenyl 3-pyrrolidinylether, and how can reaction conditions be optimized for high yield?

- Methodological Answer : A two-step approach is typical: (1) Alkylation of phenol derivatives using 1-methyl-1-phenylethyl halides under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C), followed by (2) etherification with 3-pyrrolidinol via Mitsunobu or nucleophilic substitution (e.g., using NaH as a base in THF). Optimize yields by monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equivalents of pyrrolidinol). Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted intermediates .

Q. How can X-ray crystallography confirm the molecular structure and stereochemistry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction is ideal. Use SHELXL for refinement: collect high-resolution data (≤1.0 Å), apply anisotropic displacement parameters, and validate hydrogen bonding networks. For stereochemical confirmation, calculate the Flack parameter (ideally <0.1) to distinguish enantiomers. If centrosymmetric twinning is suspected, employ the Rogers η parameter or incoherent scattering models to avoid false chirality assignments .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify aromatic protons (δ 6.5–7.5 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and tert-butyl groups (δ 1.2–1.6 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups.

- IR : Look for ether C-O stretches (~1100 cm⁻¹) and absence of OH bands (confirms ether formation).

- MS : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and rule out impurities. Cross-validate with crystallographic data .

Q. Which purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After quenching the reaction (e.g., with H₂O), extract the product using DCM or EtOAc. Perform flash chromatography (silica gel, 5–20% EtOAc/hexane) with TLC monitoring (Rf ≈0.3–0.5). For crystalline products, recrystallize from ethanol or toluene. Purity is confirmed by ≥95% HPLC (C18 column, acetonitrile/H₂O gradient) .

Q. How can researchers determine the compound’s thermal stability for storage and handling?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min ramp to 300°C). A decomposition onset >150°C indicates stability. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Store in amber vials at –20°C under inert atmosphere if degradation is observed .

Advanced Research Questions

Q. How should contradictions between spectroscopic and crystallographic data be resolved during structural elucidation?

- Methodological Answer : Cross-validate using multiple techniques:

- If NMR suggests conformational flexibility (e.g., broad peaks), compare with solid-state IR to identify hydrogen bonding.

- For crystallographic disorder (e.g., SHELXL refinement issues), re-examine solvent inclusion or twinning via PLATON analysis.

- Use DFT calculations (e.g., Gaussian) to model energetically favorable conformers and compare with experimental data .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- Persistence : Conduct OECD 301F biodegradation tests (28-day aerobic conditions; measure DOC removal).

- Bioaccumulation : Calculate logP via shake-flask method (octanol/water partition). Values >3.5 suggest high bioaccumulation risk.

- Toxicity : Use Daphnia magna acute toxicity assays (48h EC₅₀) and QSAR models for preliminary risk assessment. Cross-reference CAS-based environmental databases for analogues .

Q. What strategies enable enantioselective synthesis or separation of this compound’s stereoisomers?

- Methodological Answer :

- Chiral resolution : Use preparative HPLC with Chiralpak AD-H columns (heptane/ethanol, 90:10).

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during etherification. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. How can computational modeling predict reactivity or interaction with biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with protein targets (e.g., GPCRs) to simulate binding. Validate with MD simulations (GROMACS, 100 ns trajectories).

- Reactivity : Apply Frontier Molecular Orbital (FMO) theory via Gaussian to identify nucleophilic/electrophilic sites. Compare with experimental kinetic data .

Q. What advanced techniques resolve ambiguities in hydrogen bonding or supramolecular packing observed in crystallography?

- Methodological Answer :

Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For ambiguous H-bond donors, employ neutron diffraction (if deuterated crystals are available) or variable-temperature XRD to assess thermal motion. Pair with solid-state NMR (¹³C CP/MAS) for dynamic behavior insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.